Volasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

- Cell division: Cell division is a tightly regulated process essential for the growth and development of organisms. PLK1 plays a critical role in mitosis, a specific stage of cell division where chromosomes are separated into daughter cells [National Cancer Institute (.gov) ].

- PLK1 inhibition: Volasertib binds to PLK1, preventing it from performing its normal functions during cell division [ScienceDirect ]. This disrupts mitosis and can lead to cell death in cancer cells.

Areas of Scientific Research

Volasertib is being investigated in clinical trials for various cancers, either alone or in combination with other therapies. Here are some areas of ongoing research:

- Identifying effective combinations: Researchers are looking for the most effective combinations of volasertib with other cancer treatments [ClinicalTrials.gov ]. This may improve treatment outcomes for patients.

- Overcoming resistance: Cancer cells can develop resistance to drugs over time. Scientists are studying how cancer cells become resistant to volasertib and how to overcome this resistance [AACR Journals ].

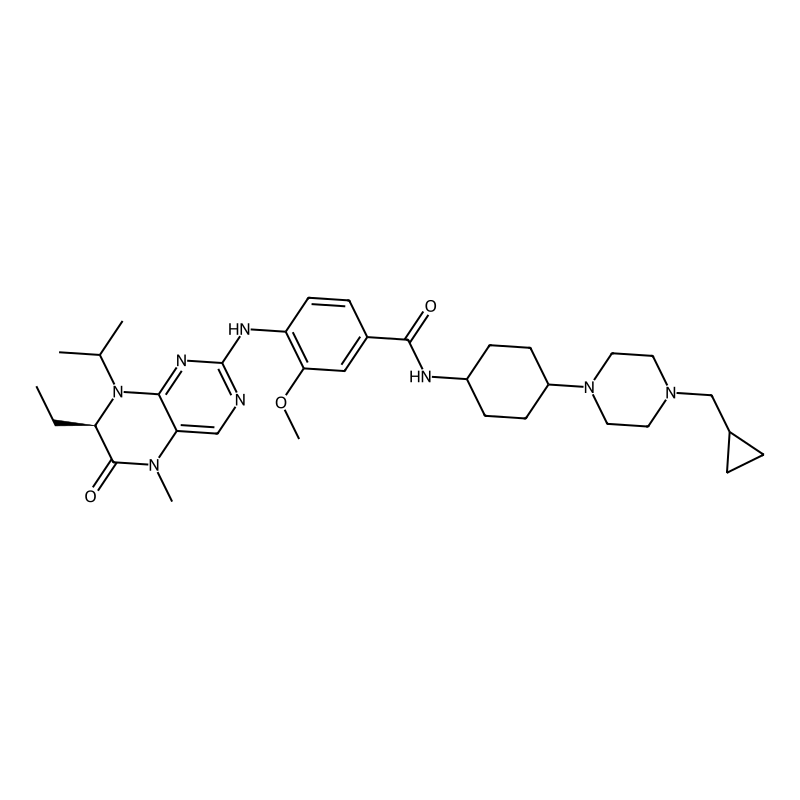

Volasertib is a small-molecule inhibitor classified as a dihydropteridinone derivative, specifically designed to inhibit Polo-like kinase 1 (Plk1). It is recognized for its adenosine triphosphate-competitive action, which allows it to effectively bind to the ATP-binding site of Plk1. This compound was developed from an earlier compound, BI 2536, with modifications aimed at enhancing its potency and selectivity against Plk1 while minimizing activity against other kinases . The chemical formula for Volasertib is C₃₄H₅₀N₈O₃, with a molecular weight of approximately 618.81 g/mol .

Volasertib acts as a selective inhibitor of PLK1. It binds competitively to the ATP-binding pocket of PLK1, preventing ATP binding and subsequent protein activation [, ]. Functional PLK1 is essential for mitosis (cell division), and its inhibition by Volasertib leads to cell cycle arrest and ultimately cancer cell death (apoptosis) [, ].

Volasertib is an investigational drug, and its complete safety profile is still under evaluation in clinical trials. Preclinical studies suggest potential side effects like fatigue, diarrhea, and neutropenia (low white blood cell count) [, ]. Further research is needed to determine the complete safety profile for human use.

Volasertib primarily functions through competitive inhibition of Plk1, blocking its kinase activity. The binding of Volasertib to the ATP site prevents the phosphorylation of target proteins essential for mitotic progression. This inhibition disrupts the formation of the bipolar spindle, leading to cell cycle arrest in the M phase and ultimately resulting in apoptosis .

Key Reactions:- Inhibition of Plk1: Volasertib binds to the ATP-binding pocket of Plk1, inhibiting its function.

- Induction of Apoptosis: Following cell cycle arrest, cells undergo programmed cell death due to disrupted mitotic processes.

Volasertib exhibits potent biological activity against various cancer cell lines, including those derived from colon, lung, melanoma, and hematopoietic malignancies. The half-maximal inhibitory concentration (IC₅₀) values for Plk1 are approximately 0.87 nM, indicating a high level of potency . In preclinical studies, Volasertib has shown significant antitumor activity in xenograft models and has been effective in inducing "Polo arrest," characterized by monopolar spindle formation and accumulation of phospho-histone H3 .

The synthesis of Volasertib involves a multi-step organic synthesis process that modifies the structure of BI 2536. The key steps include:

- Formation of Dihydropteridinone Core: This involves cyclization reactions that establish the dihydropteridinone framework.

- Functional Group Modifications: Specific functional groups are introduced or modified to enhance selectivity and potency.

- Purification: The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological testing .

Volasertib has been primarily investigated for its potential in treating various cancers, particularly acute myeloid leukemia (AML) and solid tumors. Clinical trials have explored its efficacy both as a monotherapy and in combination with other chemotherapeutic agents such as irinotecan for hepatoblastoma . Its unique mechanism of action makes it a candidate for targeting cancers with overexpressed Plk1.

Key

Interaction studies have highlighted Volasertib's selectivity for Plk1 over other kinases. In vitro assays indicate that it does not significantly inhibit over 60 unrelated kinases at concentrations up to 10 μmol/L, showcasing its targeted action . Additionally, studies have shown that Volasertib can enhance the efficacy of other chemotherapeutic agents when used in combination therapies.

Volasertib shares similarities with other Polo-like kinase inhibitors but is distinguished by its unique chemical structure and pharmacokinetic profile. Here are some comparable compounds:

| Compound Name | Chemical Structure | IC₅₀ (Plk1) | Notable Features |

|---|---|---|---|

| BI 2536 | Dihydropteridinone | 0.83 nM | Earlier generation Plk inhibitor; less selective than Volasertib |

| GSK461364 | Dihydropteridinone | 0.5 nM | Potent against multiple kinases; broader spectrum but less focused on Plk1 |

| TAK-960 | Dihydropteridinone | 0.9 nM | Similar mechanism; under investigation for various cancers |

Uniqueness of Volasertib- Selectivity: Volasertib has been shown to be highly selective for Plk1 compared to other kinases.

- Potency: It exhibits one of the lowest IC₅₀ values among its peers.

- Clinical Advancement: Currently the most clinically advanced Polo-like kinase inhibitor in development.

Volasertib (C₃₄H₅₀N₈O₃) is a synthetic dihydropteridinone derivative with a molecular weight of 618.83 g/mol. Its structure features multiple stereocenters, including an (R)-configuration at the 7-position of the pteridinone moiety, critical for binding to polo-like kinase 1 (PLK1). The absolute stereochemistry was confirmed via X-ray crystallography (PDB: 3FC2), which reveals interactions between the cyclopentyl group and the ATP-binding pocket of PLK1.

IUPAC Nomenclature and Isomeric Characterization

The IUPAC name for volasertib is:

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide.

No geometric or tautomeric isomers are reported, but the molecule’s stereochemical complexity necessitates chiral synthesis to maintain activity.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Solubility | >25 mg/mL in DMSO | |

| logP (Partition coefficient) | 4.2 | |

| pKa (Strongest acidic) | 12.25 | |

| Melting Point | Not reported | – |

Volasertib’s low aqueous solubility and high lipophilicity (logP = 4.2) suggest limited bioavailability in polar solvents.

Crystallographic and Spectroscopic Characterization

- X-ray Crystallography: The co-crystal structure with PLK1 (PDB: 3FC2) shows hydrogen bonding between the pteridinone core and PLK1’s Cys133, along with hydrophobic interactions involving Leu59 and Phe183.

- UV-Vis Spectroscopy: Exhibits λₘₐₐ at 340 nm in acidic conditions, with an isosbestic point indicating protonation equilibria.

- Mass Spectrometry: ESI-MS confirms the molecular ion [M+H]⁺ at m/z 619.40.

Synthesis and Development of Volasertib

Synthetic Pathways and Key Intermediates

The synthesis of volasertib involves a multi-step process starting with the construction of the dihydropteridinone core, followed by sequential amidation and alkylation reactions. Key intermediates include:

- Pteridinone scaffold: Synthesized via cyclocondensation of ethyl 7-ethyl-5-methyl-6-oxo-8-isopropyl-7H-pteridine-2-carboxylate.

- Benzamide derivative: Introduced via coupling with 4-amino-3-methoxybenzoic acid.

- Piperazine-cyclohexyl moiety: Added through reductive amination using 4-(cyclopropylmethyl)piperazine.

Process Chemistry and Optimization Challenges

- Stereochemical Control: Asymmetric synthesis ensures the (R)-configuration at the 7-position, requiring chiral catalysts or resolving agents.

- Purity Management: HPLC purification (≥98% purity) is critical due to the compound’s polypharmacology.

Analytical Methods for Quality Control

| Method | Application | Source |

|---|---|---|

| Reverse-phase HPLC | Purity assessment (≥98%) | |

| LC-MS | Molecular weight verification | |

| NMR Spectroscopy | Structural confirmation |

Mechanistic Insights into Volasertib’s Activity

Target Engagement and Selectivity Profile

Volasertib inhibits PLK1 with an IC₅₀ of 0.87 nM, demonstrating >10-fold selectivity over PLK2 (IC₅₀ = 5 nM) and PLK3 (IC₅₀ = 56 nM). It shows negligible activity against 50+ other kinases at 10 μM.

Structural Basis of PLK1 Inhibition

Volasertib binds the ATP pocket of PLK1 via:

- Hydrogen bonds: Between the pteridinone N1 and PLK1’s backbone carbonyl of Cys133.

- Hydrophobic interactions: Cyclopentyl group with Leu59 and π-stacking with Phe183.

Mutations (e.g., L59W, F183L) reduce binding affinity by 100-fold, confirming these residues’ roles.

Structure-Activity Relationships (SAR)

- Dihydropteridinone core: Essential for PLK1 affinity; removal decreases potency by >90%.

- Cyclopropylmethyl group: Enhances selectivity over PLK2/3 by filling a hydrophobic subpocket.

- Methoxybenzamide side chain: Improves solubility without compromising kinase binding.

Off-Target Interactions

Volasertib weakly inhibits BRD4 (Kd = 79 nM), potentially contributing to anti-leukemic effects.

Volasertib functions as a potent and selective ATP-competitive inhibitor of Polo-Like Kinase 1 (PLK1) [1]. The compound exhibits exceptional binding affinity to the PLK1 kinase domain with an IC50 value of 0.87 nM, demonstrating its high potency against this target [2] [3]. The ATP-competitive mechanism involves direct binding of volasertib to the ATP-binding pocket of the PLK1 kinase domain, effectively blocking ATP access and thereby inhibiting the kinase activity of PLK1 [1] [4].

The structural basis for this interaction involves the kinase domain of PLK1, which adopts a typical protein kinase fold consisting of an N-terminal lobe composed predominantly of an antiparallel β-sheet and a C-terminal lobe that is primarily α-helical [5]. The ATP-binding site is located in a cleft formed between these two lobes, with the hinge region providing critical interactions with both ATP and inhibitory compounds [6] [5]. Key residues within the ATP-binding pocket include Cys133, which forms hydrogen bonds with the adenine portion of ATP, and Phe183, which contributes to aromatic stacking interactions [6].

Volasertib binding to the ATP-binding pocket induces significant conformational changes in PLK1 structure. ATP-competitive inhibitors like volasertib binding to the kinase domain results in relief of the compact autoinhibited form of PLK1, generating an open conformation that is catalytically inactive but structurally accessible [4] [5]. This conformational change exposes the polo-box domain (PBD) and unmasks a cryptic caspase 3 cleavage site at aspartate 404, which becomes available for proteolytic cleavage [4].

The binding of volasertib to PLK1 is stabilized through multiple molecular interactions. The compound forms stable protein-ligand complexes with high binding constants, as demonstrated by fluorescence spectroscopy studies [7]. The binding affinity is further enhanced in the presence of substrate peptides that interact with the PBD, suggesting that substrate binding promotes the open, inhibitor-accessible conformation of PLK1 [7].

Downstream Effects on Mitotic Checkpoints and Apoptosis

Volasertib inhibition of PLK1 triggers a cascade of downstream effects that fundamentally disrupt mitotic progression and ultimately lead to programmed cell death. The primary cellular consequence is prolonged G2/M cell cycle arrest, which occurs as a direct result of PLK1 functional inhibition [8] [9]. This arrest is characterized by accumulation of cells in the G2/M phase, with studies demonstrating increases from baseline levels of approximately 9-10% to 28-48% of the cell population following volasertib treatment [8] [9].

The mechanism underlying G2/M arrest involves dysregulation of key mitotic regulators. PLK1 inhibition prevents proper centrosome maturation and maintenance of the bipolar spindle apparatus, resulting in abnormal spindle formation and chromosome misalignment [9]. These defects activate the spindle assembly checkpoint (SAC), a critical quality control mechanism that monitors chromosome attachment to spindle microtubules [10] [11]. The SAC responds to unattached or improperly attached chromosomes by generating a diffusible inhibitor of the anaphase-promoting complex/cyclosome (APC/C) called the mitotic checkpoint complex (MCC) [10] [11].

Volasertib treatment significantly increases the expression of mitotic markers, including phosphorylated histone H3 at serine 10 (pHH3), a specific indicator of mitotic cells [12] [13]. The compound also causes upregulation of cyclin B1, which accumulates due to blocked mitotic exit [14] [9]. These molecular changes reflect the inability of cells to progress through mitosis normally, leading to a state of mitotic catastrophe characterized by multi-lobular, giant nuclear morphology and highly fragmented nuclei [12] [9].

The prolonged mitotic arrest ultimately triggers apoptotic cell death through multiple pathways. Volasertib treatment activates caspase 3 and caspase 2, key executioner proteases in the apoptotic cascade [4] [14]. The activation of these caspases is accompanied by cleavage of poly(ADP-ribose) polymerase (PARP), a classical marker of apoptosis [12] [9]. Additionally, volasertib induces DNA damage, as evidenced by increased levels of γH2AX, a phosphorylated form of histone H2AX that serves as a marker for DNA double-strand breaks [12] [9].

The apoptotic response to volasertib is further characterized by downregulation of anti-apoptotic proteins, particularly Mcl-1 [14]. This reduction in survival signals, combined with the accumulation of DNA damage and mitotic stress, creates a cellular environment that favors programmed cell death over survival. The apoptotic process is also associated with increased production of reactive oxygen species (ROS), which can contribute to cellular damage and death [9].

Selectivity Profiling Against PLK2 and PLK3 Isoforms

Volasertib demonstrates a well-defined selectivity profile across the polo-like kinase family, with varying degrees of inhibitory activity against PLK1, PLK2, and PLK3 isoforms. The compound exhibits highest potency against PLK1 with an IC50 of 0.87 nM, followed by PLK2 with an IC50 of 5 nM, and PLK3 with an IC50 of 56 nM [2] [3] [15]. This selectivity pattern represents approximately 5.7-fold selectivity for PLK1 over PLK2 and 64.4-fold selectivity for PLK1 over PLK3.

The molecular basis for this selectivity resides in structural differences within the ATP-binding pockets of the three PLK isoforms. While all three kinases share the fundamental ATP-competitive binding mechanism, subtle variations in amino acid residues surrounding the binding site contribute to differential affinity. The analysis of mutations in the ATP-binding domain of PLK1 has revealed that specific residues such as F183 and L59 are critical for volasertib binding [2]. These residues are involved in π-π stacking interactions and hydrophobic contacts that enhance binding affinity and selectivity.

The selectivity profile has important functional implications, as PLK1, PLK2, and PLK3 have distinct cellular roles. PLK1 serves as the primary mitotic regulator, controlling multiple aspects of cell division including centrosome maturation, spindle formation, and chromosome segregation [1] [3]. PLK2 is primarily involved in centriole duplication and has been implicated in tumor suppression, particularly in breast cancer [7]. PLK3 also functions as a tumor suppressor and plays roles in DNA damage response pathways [3].

Recent studies have revealed that PLK2 can directly interact with PLK1 through the kinase domain, suggesting that PLK2 activity is at least partially dependent on PLK1 [7]. This interaction has therapeutic implications, as low PLK2 expression appears to be a predictive marker for PLK1-targeted therapeutics like volasertib. In preclinical models, volasertib showed greater efficacy in triple-negative breast cancer cells with low PLK2 levels, while re-expression of PLK2 reduced response to volasertib [7].

The selectivity of volasertib for PLK1 over PLK2 and PLK3 is advantageous from a therapeutic perspective, as it allows for preferential targeting of the mitotic functions primarily controlled by PLK1 while having reduced effects on the tumor suppressor functions mediated by PLK2 and PLK3. This selectivity profile contributes to the compound's ability to induce mitotic arrest and apoptosis in rapidly dividing cancer cells while having relatively less impact on normal cellular functions regulated by the other PLK isoforms.

Impact on Cell Cycle Arrest (G2/M Phase Dysregulation)

Volasertib treatment induces profound dysregulation of the G2/M phase transition, resulting in sustained cell cycle arrest that prevents normal mitotic progression. The compound's inhibition of PLK1 disrupts multiple checkpoints and regulatory mechanisms that are essential for orderly cell division [8] [9]. This G2/M phase dysregulation manifests as a significant accumulation of cells in the G2/M phase, with studies showing increases from baseline levels of 9-10% to 28-48% of the total cell population following volasertib exposure [8] [9].

The mechanism underlying G2/M arrest involves PLK1's critical role in regulating the transition from G2 phase to mitosis. PLK1 normally functions to promote mitotic entry by phosphorylating and activating key substrates including CDC25C phosphatase and inactivating WEE1 kinase [1]. When PLK1 is inhibited by volasertib, these normal regulatory processes are disrupted, preventing cells from progressing through the G2/M checkpoint. The result is an accumulation of cells with 4N DNA content, indicating they have completed DNA replication but cannot proceed through mitosis [16].

The G2/M arrest is accompanied by characteristic molecular changes that reflect the dysregulated cell cycle state. Volasertib treatment causes significant upregulation of cyclin B1, a key regulator of mitotic entry that normally accumulates during G2 phase and is degraded during mitotic exit [14] [9]. The persistent elevation of cyclin B1 levels indicates that cells are trapped in a mitotic-like state but cannot complete the mitotic process. Additionally, there is increased expression of phosphorylated histone H3 at serine 10 (pHH3), a specific marker of mitotic cells that normally appears during chromosome condensation [12] [13].

The dysregulation extends to the spindle assembly checkpoint (SAC), a critical quality control mechanism that monitors chromosome attachment during mitosis. Volasertib-induced PLK1 inhibition results in defective spindle formation and chromosome misalignment, which triggers prolonged SAC activation [9] [10]. This checkpoint activation generates the mitotic checkpoint complex (MCC), which inhibits the anaphase-promoting complex/cyclosome (APC/C) and prevents progression to anaphase [10] [11]. The result is a sustained mitotic arrest that can persist for extended periods.

The cellular consequences of prolonged G2/M arrest are severe and ultimately lead to cell death through mitotic catastrophe. Cells trapped in this dysregulated state exhibit abnormal nuclear morphology, including multi-lobular, giant nuclear formations and highly fragmented nuclei [12] [9]. These morphological changes reflect the cellular stress imposed by the inability to complete normal mitotic progression. The sustained arrest also triggers DNA damage responses, as evidenced by increased levels of γH2AX, and ultimately activates apoptotic pathways through caspase 3 and PARP cleavage [12] [9].

The G2/M phase dysregulation induced by volasertib is particularly effective against cancer cells because rapidly dividing malignant cells are more dependent on proper mitotic regulation than normal, slowly dividing cells. Cancer cells with high PLK1 expression are especially vulnerable to this form of cell cycle disruption, making G2/M arrest a key mechanism underlying volasertib's selective anticancer activity [1] [8].

| Kinase | IC50 (nM) | Selectivity Ratio (vs PLK1) | Binding Mode | Functional Role |

|---|---|---|---|---|

| PLK1 | 0.87 | 1.0 | ATP-competitive | Mitotic regulation |

| PLK2 | 5.00 | 5.7 | ATP-competitive | Centriole duplication |

| PLK3 | 56.00 | 64.4 | ATP-competitive | Tumor suppressor |

| Mitotic Process | Volasertib Effect | Mechanism | Cellular Outcome |

|---|---|---|---|

| G2/M Cell Cycle Arrest | Prolonged arrest | PLK1 inhibition blocks mitotic entry | Cell cycle block |

| Spindle Assembly Checkpoint | Activation | SAC activated by unattached kinetochores | Mitotic catastrophe |

| Chromosome Segregation | Disrupted | Abnormal spindle formation | Aneuploidy |

| Mitotic Exit | Blocked | Cyclin B1 accumulation | Polyploidy |

| Apoptosis Induction | Triggered | Caspase 3/PARP activation | Programmed cell death |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Pharmacology

KEGG Target based Classification of Drugs

Serine/threonine kinases

Other

PLK1 [HSA:5347] [KO:K06631]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Danovi D, Folarin A, Gogolok S, Ender C, Elbatsh AM, Engström PG, Stricker SH, Gagrica S, Georgian A, Yu D, U KP, Harvey KJ, Ferretti P, Paddison PJ, Preston JE, Abbott NJ, Bertone P, Smith A, Pollard SM. A high-content small molecule screen identifies sensitivity of glioblastoma stem cells to inhibition of polo-like kinase 1. PLoS One. 2013 Oct 30;8(10):e77053. doi: 10.1371/journal.pone.0077053. eCollection 2013. PubMed PMID: 24204733; PubMed Central PMCID: PMC3813721.

3: Gorlick R, Kolb EA, Keir ST, Maris JM, Reynolds CP, Kang MH, Carol H, Lock R, Billups CA, Kurmasheva RT, Houghton PJ, Smith MA. Initial testing (stage 1) of the Polo-like kinase inhibitor volasertib (BI 6727), by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2014 Jan;61(1):158-64. doi: 10.1002/pbc.24616. Epub 2013 Aug 19. PubMed PMID: 23956067.

4: Krause M, Kummer B, Deparade A, Eicheler W, Pfitzmann D, Yaromina A, Kunz-Schughart LA, Baumann M. Simultaneous PLK1 inhibition improves local tumour control after fractionated irradiation. Radiother Oncol. 2013 Sep;108(3):422-8. doi: 10.1016/j.radonc.2013.06.038. Epub 2013 Jul 25. PubMed PMID: 23891096.

5: Pezuk JA, Brassesco MS, Morales AG, de Oliveira JC, de Paula Queiroz RG, Machado HR, Carlotti CG Jr, Neder L, Scrideli CA, Tone LG. Polo-like kinase 1 inhibition causes decreased proliferation by cell cycle arrest, leading to cell death in glioblastoma. Cancer Gene Ther. 2013 Sep;20(9):499-506. doi: 10.1038/cgt.2013.46. Epub 2013 Jul 26. PubMed PMID: 23887645.

6: Wissing MD, Mendonca J, Kortenhorst MS, Kaelber NS, Gonzalez M, Kim E, Hammers H, van Diest PJ, Carducci MA, Kachhap SK. Targeting prostate cancer cell lines with polo-like kinase 1 inhibitors as a single agent and in combination with histone deacetylase inhibitors. FASEB J. 2013 Oct;27(10):4279-93. doi: 10.1096/fj.12-222893. Epub 2013 Jul 24. PubMed PMID: 23884428.

7: Brassesco MS, Pezuk JA, Morales AG, de Oliveira JC, Roberto GM, da Silva GN, Francisco de Oliveira H, Scrideli CA, Tone LG. In vitro targeting of Polo-like kinase 1 in bladder carcinoma: comparative effects of four potent inhibitors. Cancer Biol Ther. 2013 Jul;14(7):648-57. doi: 10.4161/cbt.25087. Epub 2013 May 31. PubMed PMID: 23792639; PubMed Central PMCID: PMC3742494.

8: Fingas CD, Mertens JC, Razumilava N, Sydor S, Bronk SF, Christensen JD, Rizvi SH, Canbay A, Treckmann JW, Paul A, Sirica AE, Gores GJ. Polo-like kinase 2 is a mediator of hedgehog survival signaling in cholangiocarcinoma. Hepatology. 2013 Oct;58(4):1362-74. doi: 10.1002/hep.26484. Epub 2013 Aug 6. PubMed PMID: 23703673; PubMed Central PMCID: PMC3811036.

9: Sanhaji M, Louwen F, Zimmer B, Kreis NN, Roth S, Yuan J. Polo-like kinase 1 inhibitors, mitotic stress and the tumor suppressor p53. Cell Cycle. 2013 May 1;12(9):1340-51. doi: 10.4161/cc.24573. Epub 2013 Apr 10. PubMed PMID: 23574746; PubMed Central PMCID: PMC3674062.

10: Kothari V, Wei I, Shankar S, Kalyana-Sundaram S, Wang L, Ma LW, Vats P, Grasso CS, Robinson DR, Wu YM, Cao X, Simeone DM, Chinnaiyan AM, Kumar-Sinha C. Outlier kinase expression by RNA sequencing as targets for precision therapy. Cancer Discov. 2013 Mar;3(3):280-93. doi: 10.1158/2159-8290.CD-12-0336. Epub 2013 Feb 5. PubMed PMID: 23384775; PubMed Central PMCID: PMC3597439.